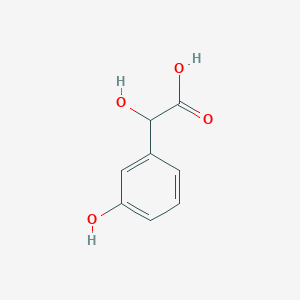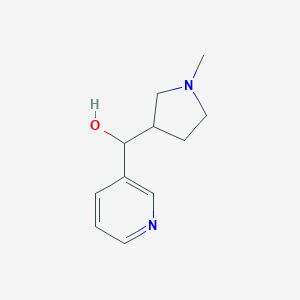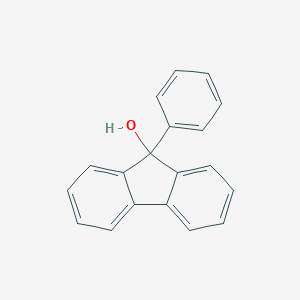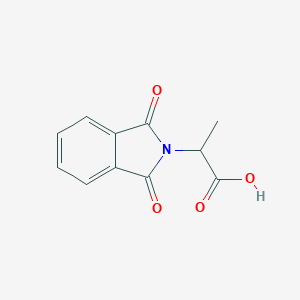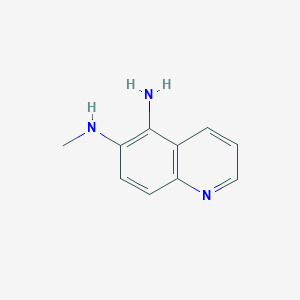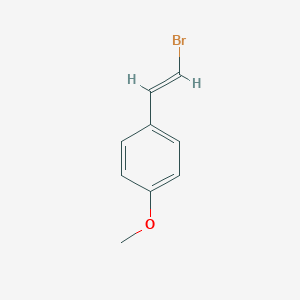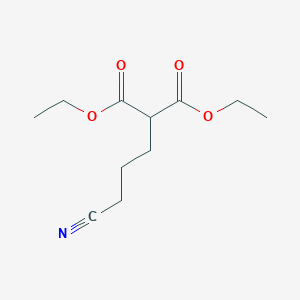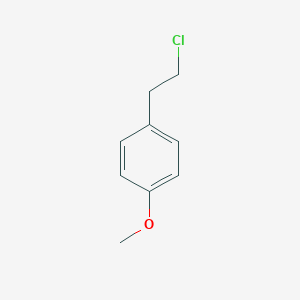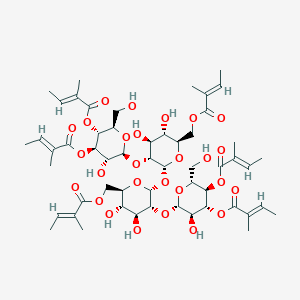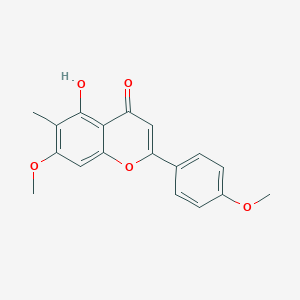
5-Azido-5-desoxi-1,2-O-isopropiliden-beta-D-fructosa
Descripción general
Descripción
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose: is a chemical compound with the molecular formula C9H15N3O5 and a molecular weight of 245.23 g/mol It is a derivative of fructose, where the hydroxyl group at the fifth position is replaced by an azido group, and the compound is protected by an isopropylidene group at the 1,2-positions
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is used as an intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology:
Bioconjugation: The azido group allows for bioorthogonal reactions, making this compound useful in bioconjugation techniques for labeling and tracking biomolecules.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including as precursors for drug molecules.
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose typically involves the following steps:
Protection of Fructose: The hydroxyl groups at the 1,2-positions of fructose are protected using acetone and an acid catalyst to form the isopropylidene derivative.
Introduction of Azido Group: The hydroxyl group at the fifth position is converted to an azido group using a suitable azidation reagent, such as sodium azide, under appropriate reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of safe and efficient reaction conditions, and optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group in 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose can undergo substitution reactions, where the azido group is replaced by other functional groups.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or other suitable reducing agents.
Common Reagents and Conditions:
Sodium Azide:
Hydrogen and Catalyst: Used for the reduction of the azido group to an amino group.
Major Products Formed:
Mecanismo De Acción
The mechanism of action of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose primarily involves its ability to participate in bioorthogonal reactions. The azido group is highly reactive and can undergo click chemistry reactions with alkynes, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .
Comparación Con Compuestos Similares
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose: Another azido derivative of fructose with acetyl protection at the 3,4-positions.
5-Azido-5-deoxy-1,2-O-isopropylidene-alpha-D-fructose: An isomer of the compound with the alpha configuration at the anomeric carbon.
Uniqueness:
Bioorthogonal Reactivity: The presence of the azido group in 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose allows for unique bioorthogonal reactions, distinguishing it from other fructose derivatives.
Isopropylidene Protection: The isopropylidene group provides stability and selectivity in reactions, making this compound particularly useful in synthetic applications.
Propiedades
IUPAC Name |
(5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFIJJRAZOESF-JAKMQLQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181452 | |
| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94801-01-1 | |
| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94801-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


